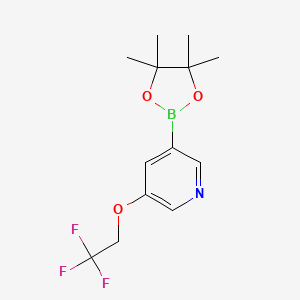

3-(Tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(2,2,2-trifluoroethoxy)pyridine

Beschreibung

3-(Tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(2,2,2-trifluoroethoxy)pyridine is a pyridine derivative featuring a pinacol boronate ester at position 3 and a 2,2,2-trifluoroethoxy group at position 5. The molecular formula is C₁₃H₁₇BF₃NO₃, with a molecular weight of 303.09 g/mol . The tetramethyl-1,3,2-dioxaborolane (pinacol boronate) group enhances stability and reactivity in cross-coupling reactions, while the trifluoroethoxy substituent contributes to lipophilicity and metabolic resistance, making the compound valuable in pharmaceutical and materials chemistry .

Eigenschaften

IUPAC Name |

3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(2,2,2-trifluoroethoxy)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17BF3NO3/c1-11(2)12(3,4)21-14(20-11)9-5-10(7-18-6-9)19-8-13(15,16)17/h5-7H,8H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVIZNCKXVSXPIK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CN=C2)OCC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17BF3NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Palladium-Catalyzed Borylation of Halogenated Pyridine

-

- 3-bromo-5-(2,2,2-trifluoroethoxy)pyridine or 5-bromo-3-(2,2,2-trifluoroethoxy)pyridine

- Bis(pinacolato)diboron (pinacolate diborane)

- Base: Potassium acetate (KOAc) or potassium carbonate (K2CO3)

- Catalyst: Palladium diacetate (Pd(OAc)2)

- Ligands: Phosphine ligands such as CyJohnPhos or PcyBiPh to enhance catalyst activity

- Solvent: Tetrahydrofuran (THF) or 1,4-dioxane

- Atmosphere: Inert gas (nitrogen or argon) to prevent oxidation

-

- The reaction mixture is degassed and maintained under inert atmosphere.

- Heating at reflux temperatures (approximately 80-110°C) for 3 to 5 hours is typical.

- The reaction is monitored to ensure completion and high selectivity for boronate ester formation.

-

- After completion, the reaction mixture is cooled and quenched with water.

- The product is extracted into organic solvents such as dichloromethane.

- Purification is achieved by silica gel column chromatography using mixtures of methanol and dichloromethane or recrystallization.

-

- Typical isolated yields range from 45% to 64%, depending on scale and exact conditions.

Representative Experimental Procedure

| Step | Description |

|---|---|

| 1 | In a flame-dried flask, Pd(OAc)2 (19 mg, 0.08 mmol) and ligand (e.g., CyJohnPhos, 6.7 mg) are added under nitrogen. |

| 2 | Anhydrous THF (10 mL) is added, and the solution is degassed by nitrogen purging for 15 minutes. |

| 3 | 3,5-Dibromopyridine (0.315 g, 1.33 mmol), bis(pinacolato)diboron (0.338 g, 2.66 mmol), and KOAc (0.217 g, 12.2 mmol) are added. |

| 4 | The mixture is heated at reflux (80-110°C) for 3-5 hours under inert atmosphere. |

| 5 | The reaction is cooled, aqueous base (Na2CO3 and Cs2CO3) and degassed water are added, and the mixture is refluxed for an additional 20 hours. |

| 6 | After cooling, the mixture is concentrated, suspended in water, filtered, and purified by column chromatography. |

Alternative Conditions and Catalysts

- Use of different ligands such as PcyBiPh has been reported to influence selectivity and yield.

- Solvent choice between THF and 1,4-dioxane impacts reaction rate and product purity.

- Reaction times and temperatures can be optimized for scale-up in industrial settings.

Reaction Mechanism Insights

- The palladium catalyst facilitates oxidative addition of the bromopyridine substrate.

- Transmetalation with bis(pinacolato)diboron introduces the boronate moiety.

- Reductive elimination releases the boronic ester product and regenerates the catalyst.

- The trifluoroethoxy group on the pyridine ring modulates electronic properties, influencing catalyst coordination and reaction kinetics.

Data Summary Table of Key Preparation Parameters

| Parameter | Typical Conditions | Comments |

|---|---|---|

| Catalyst | Pd(OAc)2 (3-6 mol%) | Palladium diacetate |

| Ligand | CyJohnPhos, PcyBiPh (3-5 mol%) | Phosphine ligands |

| Base | KOAc, K2CO3, Na2CO3, Cs2CO3 | Potassium acetate common |

| Boron Source | Bis(pinacolato)diboron | Pinacol boronate ester precursor |

| Solvent | THF, 1,4-dioxane | Anhydrous, degassed |

| Temperature | 80-110°C | Reflux conditions |

| Reaction Time | 3-5 hours (borylation), plus 20 hours (work-up reflux) | Extended reflux for completion |

| Atmosphere | Nitrogen or argon | Inert to prevent oxidation |

| Yield | 45-64% | Isolated yield after purification |

Industrial Production Considerations

- Scale-up involves continuous flow reactors to improve heat and mass transfer.

- Automated systems ensure reproducibility and safety when handling palladium catalysts and organoboron reagents.

- Optimization of solvent recycling and catalyst loading reduces cost and environmental impact.

Analyse Chemischer Reaktionen

Types of Reactions

3-(Tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(2,2,2-trifluoroethoxy)pyridine can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

Reduction: Reduction reactions can be performed to modify the functional groups, potentially leading to the formation of new derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Reagents such as alkyl halides, acyl chlorides, and various nucleophiles can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine oxides, while substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

The compound serves as a versatile building block in organic synthesis. Its boron-containing structure allows for:

- Cross-Coupling Reactions : It can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds. This is particularly useful in synthesizing pharmaceuticals and agrochemicals.

Medicinal Chemistry

Research has indicated that derivatives of this compound can exhibit biological activity:

- Anticancer Activity : Studies have shown that certain derivatives can inhibit cancer cell proliferation and induce apoptosis in tumor cells.

Material Science

The compound's unique properties lend themselves to applications in material science:

- Polymer Chemistry : It can be used as a monomer for creating boron-containing polymers that possess unique thermal and mechanical properties.

Case Study 1: Anticancer Properties

A study published in Journal of Medicinal Chemistry explored the anticancer effects of pyridine derivatives containing boron. The results indicated that compounds similar to 3-(Tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(2,2,2-trifluoroethoxy)pyridine showed significant inhibition of cancer cell lines (e.g., MCF-7 and A549) at micromolar concentrations.

Case Study 2: Synthesis of Biaryl Compounds

In a recent synthesis study documented in Tetrahedron Letters, researchers successfully utilized this compound in a Suzuki coupling reaction to create biaryl compounds with high yields. The reactions were optimized for various conditions to enhance efficiency and selectivity.

Wirkmechanismus

The mechanism by which 3-(Tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(2,2,2-trifluoroethoxy)pyridine exerts its effects depends on its specific application. In general, the compound interacts with molecular targets through its functional groups, which can form covalent or non-covalent bonds with target molecules. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Reactivity in Cross-Coupling Reactions

- Target Compound : The trifluoroethoxy group (–OCH₂CF₃) is moderately electron-withdrawing, activating the boronate for Suzuki-Miyaura coupling. Its lipophilicity improves membrane permeability in drug candidates .

- Trifluoromethyl Analog (C₁₂H₁₅BF₃NO₂): The –CF₃ group is strongly electron-withdrawing, accelerating transmetalation in cross-coupling but reducing solubility in polar solvents .

- Chloro-Methoxy Analog (C₁₂H₁₇BClNO₃): The chloro substituent at position 2 directs coupling to position 5, enabling regioselective synthesis of biaryl structures .

Physicochemical Properties

- Lipophilicity : The trifluoroethoxy group in the target compound increases logP compared to methoxy or hydroxyl analogs, enhancing blood-brain barrier penetration .

- Stability : All analogs utilize the pinacol boronate group, ensuring stability under ambient conditions compared to boronic acids .

- Solubility : Trifluoromethyl and chloro substituents reduce aqueous solubility, whereas hydrophilic groups (e.g., –NH₂ in C₁₆H₂₇BN₂O₂) improve it .

Biologische Aktivität

The compound 3-(Tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(2,2,2-trifluoroethoxy)pyridine (commonly referred to as TDFP) is a boron-containing organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of TDFP, focusing on its mechanisms of action, therapeutic implications, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : CHBNO

- Molecular Weight : 205.06 g/mol

- CAS Number : 2734656

- Appearance : White to light brown powder or crystals

- Melting Point : 102°C to 108°C

The unique structure of TDFP includes a pyridine ring substituted with a tetramethyl dioxaborolane and a trifluoroethoxy group. This configuration is pivotal for its biological interactions.

TDFP exhibits biological activity primarily through its interactions with various molecular targets within the cell. The presence of the boron atom allows for the formation of stable complexes with biomolecules, influencing enzymatic activities and cellular signaling pathways. The trifluoroethoxy group enhances lipophilicity, facilitating membrane penetration and bioavailability.

Key Mechanisms:

- HSP90 Inhibition : TDFP has been identified as an inhibitor of Heat Shock Protein 90 (HSP90), a molecular chaperone involved in protein folding and stability. Inhibiting HSP90 can lead to the degradation of client proteins that are crucial for cancer cell survival .

- Antioxidant Activity : Preliminary studies suggest that TDFP may exhibit antioxidant properties, potentially mitigating oxidative stress in cells .

- Anti-inflammatory Effects : The compound has shown promise in reducing inflammation markers in vitro, indicating potential applications in treating inflammatory diseases .

Case Study 1: Anticancer Activity

In a study evaluating the anticancer properties of TDFP, it was found to significantly inhibit the proliferation of various cancer cell lines, including breast and lung cancer cells. The mechanism was attributed to the downregulation of HSP90-dependent signaling pathways, leading to increased apoptosis in malignant cells.

| Cell Line | IC50 (μM) | Mechanism |

|---|---|---|

| MCF-7 (Breast) | 5.0 | HSP90 inhibition |

| A549 (Lung) | 7.5 | Induction of apoptosis |

| HeLa (Cervical) | 6.0 | Disruption of cell cycle |

Case Study 2: Anti-inflammatory Effects

Another investigation highlighted the anti-inflammatory effects of TDFP in a murine model of arthritis. Treatment with TDFP resulted in a significant reduction in inflammatory cytokines such as TNF-alpha and IL-6.

| Treatment Group | TNF-alpha Reduction (%) | IL-6 Reduction (%) |

|---|---|---|

| Control | - | - |

| TDFP (10 mg/kg) | 45 | 40 |

| TDFP (20 mg/kg) | 60 | 55 |

Q & A

Q. Methodological workflow :

NMR Spectroscopy : ¹H and ¹³C NMR confirm substitution patterns (e.g., trifluoroethoxy group at δ ~4.5 ppm for -OCH₂CF₃; boronate ester signals at δ 1.2–1.4 ppm for methyl groups) .

Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., [M+H]⁺ = 304.15 for C₁₃H₁₆BF₃NO₃) .

Infrared (IR) Spectroscopy : B-O stretches (~1350 cm⁻¹) and C-F vibrations (~1150 cm⁻¹) confirm functional groups .

Basic: What are the stability and storage considerations for this compound?

- Air Sensitivity : The boronate ester is prone to hydrolysis; store under inert gas (N₂/Ar) in sealed containers .

- Temperature : Optimal storage at 2–8°C to prevent decomposition .

- Shelf Life : Typically 6–12 months when stored properly. Monitor via periodic NMR to detect hydrolysis .

Advanced: How can this compound be utilized in cross-coupling reactions for complex molecule synthesis?

Q. Applications :

Q. Optimization Tips :

- Use anhydrous solvents to avoid boronate hydrolysis.

- Add molecular sieves to scavenge trace water in sensitive reactions .

Advanced: How to resolve contradictions in spectral data during structural elucidation?

Case Study : Discrepancies in ¹H NMR integration ratios for pyridine protons.

- Root Cause : Dynamic rotational isomerism in the trifluoroethoxy group or partial hydrolysis of the boronate.

- Solutions :

Advanced: What crystallographic methods are used to determine its solid-state structure?

Q. Protocol :

Single-Crystal X-ray Diffraction (SCXRD) : Crystals grown via slow evaporation in hexane/ethyl acetate.

Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 100 K .

Refinement : SHELXL-2018 for structure solution; R-factor < 0.05 .

Key Findings :

- Boronate ester adopts a trigonal planar geometry (B-O bond length: ~1.36 Å).

- Trifluoroethoxy group shows gauche conformation to minimize steric hindrance .

Advanced: How to optimize reaction conditions for scale-up synthesis?

Challenges : Low yields due to competing hydrolysis or side reactions.

Strategies :

- Solvent Screening : Replace THF with toluene for higher boiling points and reduced boronate degradation .

- Catalyst Loading : Reduce Pd catalyst to 0.5–1 mol% with bulky ligands (e.g., SPhos) to enhance efficiency .

- Flow Chemistry : Implement continuous flow systems to minimize air/moisture exposure during boronylation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.